molecular formula C12H10 B084017 Acenaphthene-d10 CAS No. 15067-26-2

Acenaphthene-d10

Cat. No.: B084017
CAS No.: 15067-26-2
M. Wt: 164.27 g/mol
InChI Key: CWRYPZZKDGJXCA-WHUVPORUSA-N
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Description

Acenaphthene-d10 is a deuterated form of acenaphthene, a polycyclic aromatic hydrocarbon (PAH). It consists of a naphthalene ring with an ethylene bridge connecting positions 1 and 8, and all hydrogen atoms are replaced with deuterium atoms. This compound is primarily used as an internal standard in various analytical techniques due to its stable isotopic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acenaphthene-d10 can be synthesized by deuteration of acenaphthene. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The deuteration process is carried out in reactors designed to handle deuterium gas and catalysts efficiently. The product is then purified through distillation or recrystallization to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Acenaphthene-d10 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid)

Major Products Formed

    Oxidation: Acenaphthenequinone

    Reduction: Dihydroacenaphthene

    Substitution: Halogenated or nitrated acenaphthene derivatives

Comparison with Similar Compounds

Properties

IUPAC Name

1,1,2,2,3,4,5,6,7,8-decadeuterioacenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2/i1D,2D,3D,4D,5D,6D,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRYPZZKDGJXCA-WHUVPORUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=C2C1=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C3C(=C1[2H])C(C(C3=C(C(=C2[2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893473
Record name Acenaphthene-d10
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Molecular Weight

164.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [NTP] Hygroscopic solid; [Sigma-Aldrich MSDS]
Record name Acenaphthene-d10
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CAS No.

15067-26-2
Record name Acenaphthylene-d8, 1,2-dihydro-d2
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Record name Acenaphthene-d10
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Record name 15067-26-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of acenaphthene-d10 in analytical chemistry?

A1: this compound serves as an internal standard in quantitative GC-MS analysis for various environmental pollutants, including PAHs, polychlorinated biphenyls (PCBs), and organochlorine pesticides (OCPs) [, , , ]. It helps in accurate quantification by correcting for variations during sample preparation and analysis.

Q2: Why is this compound chosen as an internal standard over regular acenaphthene?

A2: The deuterium atoms in this compound cause a slight mass shift in the molecule compared to regular acenaphthene. This difference in mass allows the GC-MS to distinguish between the internal standard and the target analyte, even if they have similar chemical properties and retention times.

Q3: Can you elaborate on the advantages of using internal standards like this compound in GC-MS analysis?

A3: Internal standards improve the reliability and accuracy of quantitative analysis. They help to:

    Q4: How is the structure of this compound characterized?

    A4: this compound has a molecular formula of C12D10 and a molecular weight of 164.28 g/mol. Detailed structural information can be obtained using techniques like nuclear magnetic resonance (NMR) spectroscopy and vibrational spectroscopy [, ].

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